molecular formula C14H19N3O3S B2384361 Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate CAS No. 1021090-68-5

Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate

Cat. No.: B2384361
CAS No.: 1021090-68-5
M. Wt: 309.38
InChI Key: DMNABCPCUSVFAT-UHFFFAOYSA-N
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Description

Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a complex structure that includes a pyridazine ring, which is known for its diverse pharmacological activities .

Preparation Methods

The synthesis of Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route often includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopropanecarboxamido Group: This step involves the reaction of the pyridazine derivative with cyclopropanecarboxylic acid or its derivatives.

    Thioether Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound’s unique properties make it suitable for use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate involves its interaction with specific molecular targets. The pyridazine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent with a similar pyridazine core.

    Emorfazone: An anti-inflammatory agent that also features a pyridazine ring.

    Pyridaben: A herbicide with a pyridazine structure.

These compounds share the pyridazine scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-3-10(14(19)20-4-2)21-12-8-7-11(16-17-12)15-13(18)9-5-6-9/h7-10H,3-6H2,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNABCPCUSVFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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